3-(3-((4-CL-Benzyl)oxy)PH)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the nitrobenzylidene moiety: This step involves the condensation of the pyrazole derivative with 4-nitrobenzaldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to speed up the reaction.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(3-((4-CL-Benzyl)oxy)PH)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H18ClN5O4 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18ClN5O4/c25-19-8-4-17(5-9-19)15-34-21-3-1-2-18(12-21)22-13-23(28-27-22)24(31)29-26-14-16-6-10-20(11-7-16)30(32)33/h1-14H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
ZRJMJAASOCGHQM-VULFUBBASA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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